[4-(3-Quinolinyl)phenyl]acetonitrile

Catalog No.
S13346410
CAS No.
M.F
C17H12N2
M. Wt
244.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(3-Quinolinyl)phenyl]acetonitrile

Product Name

[4-(3-Quinolinyl)phenyl]acetonitrile

IUPAC Name

2-(4-quinolin-3-ylphenyl)acetonitrile

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

InChI

InChI=1S/C17H12N2/c18-10-9-13-5-7-14(8-6-13)16-11-15-3-1-2-4-17(15)19-12-16/h1-8,11-12H,9H2

InChI Key

XNBTVGPYTGPQSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=CC=C(C=C3)CC#N

The compound [4-(3-Quinolinyl)phenyl]acetonitrile is an organic molecule characterized by a quinoline moiety attached to a phenyl group, which in turn is linked to an acetonitrile functional group. Its chemical structure can be represented as:

C16H12N\text{C}_{16}\text{H}_{12}\text{N}

This compound belongs to a class of compounds known for their diverse biological activities and potential applications in medicinal chemistry.

Typical for nitriles and aromatic compounds. Common reactions include:

  • Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, leading to the formation of amines or other functional groups.
  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form the corresponding carboxylic acid.
  • Aromatic Substitution: The quinoline and phenyl rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Compounds containing quinoline and related structures have been extensively studied for their biological activities. [4-(3-Quinolinyl)phenyl]acetonitrile has shown potential in various assays, including:

  • Anticancer Activity: Similar compounds have demonstrated effectiveness against different cancer cell lines, suggesting that this compound may also exhibit anticancer properties.
  • Antimicrobial Properties: Quinoline derivatives are known for their antimicrobial activities, which may extend to this compound as well.

Studies have indicated that modifications to the quinoline structure can enhance biological activity, particularly against specific targets such as kinases involved in cancer progression .

Several synthetic routes have been developed for the preparation of [4-(3-Quinolinyl)phenyl]acetonitrile. Common methods include:

  • Condensation Reactions: The compound can be synthesized through the condensation of 3-quinolinecarboxaldehyde with phenylacetonitrile in the presence of a suitable catalyst.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly enhance yields and reduce reaction times compared to traditional heating methods .
  • Mechanochemical Methods: Recent advances suggest that mechanochemical synthesis techniques may also be applicable, providing a greener alternative for producing this compound .

[4-(3-Quinolinyl)phenyl]acetonitrile has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting cancer or infectious diseases.
  • Material Science: Compounds with similar structures are explored for use in organic electronics and photonic devices due to their electronic properties.

Research into the interaction of [4-(3-Quinolinyl)phenyl]acetonitrile with biological macromolecules is crucial for understanding its mechanism of action. Studies typically focus on:

  • Protein Binding Affinity: Investigating how this compound interacts with specific proteins involved in disease pathways.
  • Cellular Uptake Mechanisms: Understanding how effectively this compound penetrates cell membranes and its bioavailability.

These studies help elucidate the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with [4-(3-Quinolinyl)phenyl]acetonitrile. Here are some notable examples:

Compound NameStructureUnique Features
2-(4-(6-phenylquinazolin-4-ylamino)phenyl)acetonitrileStructureExhibits potent inhibition against various cancers.
2-(4-nitrophenyl)quinolineStructureKnown for its strong antibacterial properties.
2-(3-chlorophenyl)quinazolineStructureDisplays significant anti-inflammatory activity.

Uniqueness of [4-(3-Quinolinyl)phenyl]acetonitrile:
While many compounds exhibit biological activity, [4-(3-Quinolinyl)phenyl]acetonitrile's specific combination of quinoline and acetonitrile functionalities may lead to unique interactions within biological systems, potentially offering novel therapeutic avenues not fully explored by its analogs.

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

244.100048391 g/mol

Monoisotopic Mass

244.100048391 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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